An In-Depth Technical Guide to 3-[(2,5-Dichlorophenoxy)methyl]piperidine and its Analogs
An In-Depth Technical Guide to 3-[(2,5-Dichlorophenoxy)methyl]piperidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Physicochemical Properties of a Close Structural Analog: 3-(2,5-Dichlorophenoxy)piperidine
In the absence of specific data for 3-[(2,5-Dichlorophenoxy)methyl]piperidine, we can infer some of its potential properties by examining a close structural analog, 3-(2,5-Dichlorophenoxy)piperidine (PubChem CID: 1074269), which lacks the methyl linker. The data for this related compound is summarized below.
| Property | Value | Source |
| PubChem CID | 1074269 | PubChem |
| CAS Number | 946759-06-4 | [4] |
| Molecular Formula | C11H13Cl2NO | [4] |
| Molecular Weight | 246.13 g/mol | [4] |
| IUPAC Name | 3-(2,5-dichlorophenoxy)piperidine | PubChem |
Synthesis of 3-(Phenoxymethyl)piperidine Derivatives
The synthesis of 3-(phenoxymethyl)piperidine derivatives typically involves the coupling of a substituted phenol with a suitable piperidine precursor. A general synthetic strategy, based on methodologies reported for analogous compounds, is outlined below.[5]
General Synthetic Protocol:
A common approach involves the nucleophilic substitution of a leaving group on the piperidine ring with a phenoxide.
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Formation of the Phenoxide: The substituted phenol (e.g., 2,5-dichlorophenol) is treated with a base, such as sodium hydride (NaH), in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding phenoxide.
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Nucleophilic Substitution: A piperidine derivative with a suitable leaving group at the 3-methyl position (e.g., a tosylate or a halide) is then added to the reaction mixture. The phenoxide displaces the leaving group to form the desired ether linkage.
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Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), a final deprotection step is required. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
Caption: Generalized synthetic scheme for 3-(phenoxymethyl)piperidine derivatives.
Potential Pharmacological Applications
The piperidine moiety is a common feature in a vast number of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[2][3][6] The specific substitutions on the phenoxy and piperidine rings play a crucial role in determining the pharmacological profile of the resulting molecule.
Dopamine Receptor Antagonism
Research into structurally related compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, has identified potent dopamine D4 receptor antagonists.[5][7] These findings suggest that 3-[(2,5-Dichlorophenoxy)methyl]piperidine could also interact with dopamine receptors. The D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders. The structure-activity relationship studies in this area have shown that the nature and position of substituents on the phenoxy ring significantly influence the binding affinity and selectivity for the D4 receptor.[8]
Caption: Proposed mechanism of action for dopamine D4 receptor antagonism.
Antidepressant Activity
Studies on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have demonstrated potential antidepressant properties.[9] These compounds were evaluated for their ability to inhibit the reuptake of biogenic amines, a common mechanism of action for many antidepressant drugs. In vivo and in vitro tests showed that some of these derivatives possess biological activity comparable to the established antidepressant drug viloxazine.[9] This suggests that 3-[(2,5-Dichlorophenoxy)methyl]piperidine may also warrant investigation for its potential effects on monoamine transporters and its utility as an antidepressant agent.
Future Directions and Considerations
The information gathered from related compounds provides a strong rationale for the synthesis and biological evaluation of 3-[(2,5-Dichlorophenoxy)methyl]piperidine. Future research should focus on:
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Chemical Synthesis and Characterization: The development of a robust and efficient synthetic route to obtain the pure compound, followed by its full analytical characterization (NMR, MS, etc.).
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In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of receptors, enzymes, and ion channels to determine its primary biological targets. Based on the literature for related analogs, initial screening should focus on dopamine and serotonin receptors and transporters.
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In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in relevant animal models would be necessary to assess its therapeutic potential for specific disease indications.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogs with varied substitution patterns on both the dichlorophenoxy and piperidine rings would provide valuable insights into the SAR and guide the optimization of lead compounds.
Conclusion
While direct experimental data for 3-[(2,5-Dichlorophenoxy)methyl]piperidine is limited in the public domain, a thorough analysis of its structural analogs provides a solid foundation for predicting its physicochemical properties, devising synthetic strategies, and postulating its potential pharmacological activities. The prevalence of the phenoxymethyl piperidine scaffold in compounds with significant central nervous system activity, particularly as dopamine receptor modulators and potential antidepressants, makes this compound and its derivatives a promising area for further investigation in the field of drug discovery.
References
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Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
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Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
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Cignarella, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. [Link]
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Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
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